molecular formula C11H7F3O B11891068 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one CAS No. 76001-74-6

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one

Katalognummer: B11891068
CAS-Nummer: 76001-74-6
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: GKGBNHXNDIKNCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone is an organic compound with the molecular formula C11H7F3O It is characterized by the presence of a trifluoromethyl group attached to an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone typically involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Indene+(CF3CO)2OAlCl32,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone\text{Indene} + \text{(CF}_3\text{CO)}_2\text{O} \xrightarrow{\text{AlCl}_3} \text{2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone} Indene+(CF3​CO)2​OAlCl3​​2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as distillation or recrystallization may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanol.

    Substitution: Formation of substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar structure but with an indole moiety instead of indene.

    2,2,2-Trifluoro-1-(1H-inden-2-yl)ethanone: Similar structure but with the trifluoromethyl group attached to a different position on the indene ring.

Uniqueness

2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the indene moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

76001-74-6

Molekularformel

C11H7F3O

Molekulargewicht

212.17 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H

InChI-Schlüssel

GKGBNHXNDIKNCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C=CC2=C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.